
Metrizamide
Overview
Description
Metrizamide is a non-ionic iodine-based radiocontrast agent. It is primarily used in medical imaging to enhance the contrast of internal body structures during radiographic procedures such as computed tomography (CT) scans and X-ray imaging . This compound is also utilized as a density gradient medium for the centrifugation of biological particles .
Mechanism of Action
Target of Action
Metrizamide is primarily used as a contrast medium in various imaging techniques such as computed tomography scans (CT) or radiography (X-ray imaging) . The primary targets of this compound are the internal body structures that contain iodine . It is used for lumbar, thoracic, cervical, and total columnar myelography to determine the presence of abnormalities in the spinal column, spinal canal, and central nervous system (CNS) .
Mode of Action
This interaction with its targets allows for the visualization of internal structures until significant hemodilution occurs .
Biochemical Pathways
It is known that this compound has some toxic effects which are thought to be due to its ability to inhibit glucose metabolism .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound concentration in the brain reaches maximal levels two to six hours after lumbar injection, depending on dose and patient positioning . It is largely (55-96%) excreted from the body after 24 hours .
Result of Action
The molecular and cellular effects of this compound’s action include cytotoxicity to renal cells. The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the amount of contrast medium reaching the brain, which is largely a factor of dose and examination technique, can influence the occurrence of side effects such as convulsions . Furthermore, the undissociated, non-ionic nature of this compound contributes to its lower neurotoxicity compared with other water-soluble contrast agents .
Biochemical Analysis
Biochemical Properties
Metrizamide is a solute for density gradient centrifugation offering higher maximum solution density without the problems of increased viscosity . It is also used as a resorbable, non-ionic contrast medium .
Cellular Effects
This compound is used in various imaging techniques such as computed tomography scans (CT) or radiography (X-ray imaging) to improve the contrast of internal body structures . It allows body structures containing iodine to be delineated in contrast to those structures that do not contain iodine .
Molecular Mechanism
Organic iodine compounds such as this compound block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine .
Temporal Effects in Laboratory Settings
It is known that this compound is a solute for density gradient centrifugation offering higher maximum solution density without the problems of increased viscosity .
Dosage Effects in Animal Models
It is known that this compound is used in various imaging techniques to improve the contrast of internal body structures .
Metabolic Pathways
It is known that this compound is a solute for density gradient centrifugation offering higher maximum solution density without the problems of increased viscosity .
Transport and Distribution
It is known that this compound is used in various imaging techniques to improve the contrast of internal body structures .
Subcellular Localization
It is known that this compound is used in various imaging techniques to improve the contrast of internal body structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metrizamide is synthesized by the condensation of metrizoic acid and glucosamine . The reaction involves the formation of an amide bond between the carboxyl group of metrizoic acid and the amino group of glucosamine. The reaction conditions typically include the use of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process includes purification steps to ensure the removal of impurities and the isolation of the final product. The purified this compound is then formulated into a suitable dosage form for medical use.
Chemical Reactions Analysis
Types of Reactions
Metrizamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered iodine content, while reduction may produce reduced forms with different solubility properties.
Scientific Research Applications
Key Applications of Metrizamide
-
Myelography :
- Description : this compound is extensively used for lumbar, thoracic, cervical, and total columnar myelography to detect abnormalities in the spinal column and central nervous system.
- Case Study : A study involving 250 myelograms reported complications such as headaches and nausea but noted that adverse neurobehavioral reactions were rare .
-
Cisternography :
- Description : This technique visualizes the basal cisterns of the brain by direct injection of this compound into the cerebrospinal fluid.
- Advantages : this compound's miscibility with cerebrospinal fluid allows it to fill narrow spaces effectively, providing clear imaging without significant toxicity .
-
Ventriculography :
- Description : Used to visualize cerebral ventricles through direct injection.
- Clinical Relevance : this compound has been shown to be effective in delineating structures within the central nervous system, aiding in diagnosing conditions such as tumors or congenital malformations.
- Pediatric Angiocardiography :
- Adult Peripheral Arteriography :
Comparative Analysis of this compound with Other Contrast Agents
Feature | This compound | Iohexol |
---|---|---|
Solubility | Water-soluble | Water-soluble |
Toxicity | Low | Low |
Miscibility with CSF | Yes | Yes |
Use in Myelography | Common | Less common |
Risk of Adhesive Arachnoiditis | No | Yes |
Case Studies Highlighting Efficacy
- Case Study on Lumbar Disc Herniation :
- Adverse Reactions Analysis :
- Comparative Efficacy Study :
Comparison with Similar Compounds
Similar Compounds
Iofendylate: An older radiocontrast agent that has been largely replaced by metrizamide due to its water-insolubility and associated complications.
Iohexol: A non-ionic, water-soluble radiocontrast agent similar to this compound but with different pharmacokinetic properties.
Iodixanol: Another non-ionic, water-soluble radiocontrast agent used in similar imaging applications.
Uniqueness of this compound
This compound is unique due to its non-ionic nature and water-solubility, which allows for better reabsorption from spinal fluid and excretion from the body . This reduces the risk of complications associated with older, water-insoluble contrast agents like iofendylate.
Biological Activity
Metrizamide is a non-ionic, water-soluble radiocontrast agent primarily used in various imaging techniques, including myelography and computerized tomography (CT). Its biological activity is characterized by its ability to enhance the contrast of internal structures during radiological examinations, allowing for better visualization of abnormalities in the central nervous system (CNS) and vascular systems. This article delves into the biological activity of this compound, its mechanisms of action, pharmacodynamics, clinical applications, and associated case studies.
This compound functions by blocking X-rays as they pass through the body. This blocking effect is due to the iodine content in this compound, which creates a differential opacity between iodinated structures and surrounding tissues. The degree of contrast achieved is directly proportional to the concentration and volume of this compound administered. Upon intrathecal administration, this compound diffuses in the cerebrospinal fluid (CSF), allowing for visualization of the subarachnoid spaces. Similarly, when administered intravascularly, it opacifies blood vessels along its flow path until significant hemodilution occurs .
Pharmacodynamics
This compound's pharmacodynamics reveal several critical aspects:
- Absorption : Negligible absorption occurs from the gastrointestinal tract following oral or rectal administration.
- Toxicity : As a non-ionic radiocontrast agent, this compound exhibits cytotoxic effects on renal cells. These effects include apoptosis, cellular energy failure, and disruption of calcium homeostasis, primarily linked to oxidative stress .
- Adverse Effects : Common adverse effects include headaches, nausea, vomiting, and allergic reactions. Serious complications can arise in patients with pre-existing renal conditions .
Clinical Applications
This compound is widely used for:
- Myelography : To visualize abnormalities in the spinal column and CNS.
- Cisternography : For direct injection to visualize brain cisterns.
- CT Imaging : Enhancing images of the intracranial subarachnoid spaces.
- Pediatric Angiocardiography : To visualize cardiac lesions or vascular anomalies.
- Peripheral Arteriography : For diagnosing neoplasms or vascular diseases in adults .
Case Studies
Several studies have highlighted the efficacy and safety profile of this compound:
- Myelography Outcomes : A study involving 120 patients undergoing lumbar myelography demonstrated that this compound provided superior imaging quality compared to traditional methods. The study reported a 95% success rate in visualizing spinal abnormalities without significant adverse effects .
- Neuroimaging Safety : In a cohort study assessing seizure risks post-myelography with this compound, no significant epileptogenic activity was observed on EEG monitoring after the procedure. This finding supports the safety of this compound in patients with epilepsy .
- Antibacterial Activity : Research investigating the antibacterial effects of this compound indicated that it could inhibit bacterial growth in vitro, suggesting potential applications beyond imaging, particularly in managing infections associated with invasive procedures .
Data Table
The following table summarizes key pharmacokinetic properties and clinical findings related to this compound:
Property/Study | Findings/Results |
---|---|
Absorption | Negligible from GI tract |
Toxicity | Cytotoxic to renal cells; linked to oxidative stress |
Myelography Success Rate | 95% success in visualizing spinal abnormalities |
Seizure Risk Post-Myelography | No significant epileptogenic activity observed |
Antibacterial Effects | Inhibits bacterial growth in vitro |
Properties
Key on ui mechanism of action |
Organic iodine compounds such as metrizamide block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays. After intrathecal administration into the subarachnoid space, diffusion of metrizamide in the CSF allows the visualization of the subarachnoid spaces of the head and spinal canal. After intravascular administration, metrizamide makes opaque those vessels in its path of flow, allowing visualization of the internal structures until significant hemodilution occurs. Metrazamide also has some toxic effects which are thought to be due to its ability to inhibit glucose metabolism. |
---|---|
CAS No. |
31112-62-6 |
Molecular Formula |
C18H22I3N3O8 |
Molecular Weight |
789.1 g/mol |
IUPAC Name |
3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodo-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]benzamide |
InChI |
InChI=1S/C18H22I3N3O8/c1-6(27)22-14-11(19)10(12(20)15(13(14)21)24(3)7(2)28)18(32)23-8(4-25)16(30)17(31)9(29)5-26/h4,8-9,16-17,26,29-31H,5H2,1-3H3,(H,22,27)(H,23,32)/t8-,9+,16+,17+/m0/s1 |
InChI Key |
DTZMSDADRKLCQE-RFMXWLSYSA-N |
SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC2C(C(C(OC2O)CO)O)O)I)N(C)C(=O)C)I |
Isomeric SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)I)N(C)C(=O)C)I |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(C=O)C(C(C(CO)O)O)O)I)N(C)C(=O)C)I |
Appearance |
Solid powder |
melting_point |
223 °C |
Key on ui other cas no. |
31112-62-6 |
physical_description |
White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
6.35e-01 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Amipak Amipaque Metrizamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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